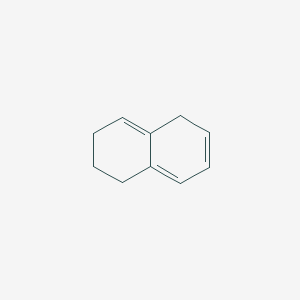
1,2,3,5-Tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,5-Tetrahydronaphthalene is a hydrocarbon compound with the chemical formula C10H12. It is a partially hydrogenated derivative of naphthalene and is known for its colorless liquid form. This compound is used in various industrial applications, particularly as a hydrogen-donor solvent .
Vorbereitungsmethoden
1,2,3,5-Tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of naphthalene. This process typically involves the use of nickel catalysts, although other variations have been evaluated . In the laboratory, derivatives of this compound can be prepared by intramolecular electrophilic aromatic substitution reactions using concentrated sulfuric acid . Industrial production methods often involve the catalytic hydrogenation process, which is efficient and scalable for large-scale production .
Analyse Chemischer Reaktionen
1,2,3,5-Tetrahydronaphthalene undergoes several types of chemical reactions, including:
Reduction: It can be reduced to form decahydronaphthalene (decalin) under catalytic conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as bromination, to form various derivatives.
Common reagents used in these reactions include bromine for bromination and nickel catalysts for hydrogenation. The major products formed from these reactions include decahydronaphthalene and various brominated derivatives .
Wissenschaftliche Forschungsanwendungen
1,2,3,5-Tetrahydronaphthalene has several scientific research applications:
Biology: The compound is studied for its degradation by microorganisms such as Corynebacterium sp.
Industry: It is used as an alternative to turpentine in paints and waxes, and for the laboratory synthesis of hydrogen bromide
Wirkmechanismus
The mechanism of action of 1,2,3,5-Tetrahydronaphthalene involves its role as a hydrogen-donor solvent. It functions by transferring hydrogen atoms to other compounds, facilitating various chemical reactions. The compound’s toxicity to erythrocytes is thought to be similar to that of naphthalene, involving the formation of reactive oxygen species that cause lipid peroxidation in erythrocyte membranes .
Vergleich Mit ähnlichen Verbindungen
1,2,3,5-Tetrahydronaphthalene can be compared with other similar compounds such as:
1,2,3,4-Tetrahydronaphthalene:
Decahydronaphthalene (Decalin): This fully hydrogenated derivative of naphthalene is used as a solvent and in various industrial applications.
Dihydronaphthalene: This compound is less commonly encountered but is another partially hydrogenated derivative of naphthalene.
The uniqueness of this compound lies in its specific hydrogenation pattern and its applications as a hydrogen-donor solvent in various chemical processes .
Eigenschaften
CAS-Nummer |
62690-59-9 |
|---|---|
Molekularformel |
C10H12 |
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
1,2,3,5-tetrahydronaphthalene |
InChI |
InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5,8H,3-4,6-7H2 |
InChI-Schlüssel |
WGTPIWLYLFXLTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C2CC=CC=C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



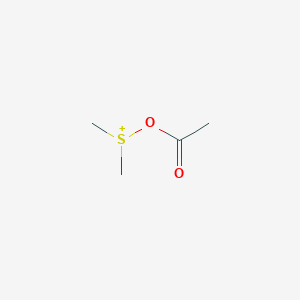
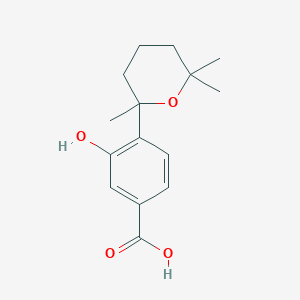

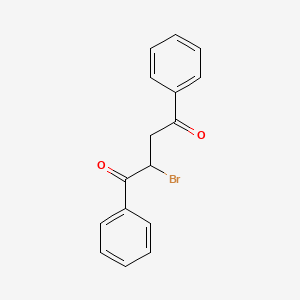
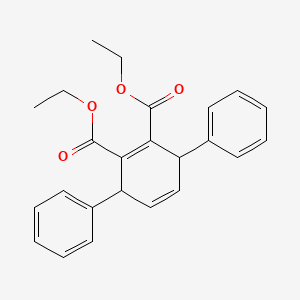
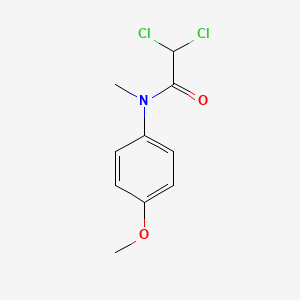
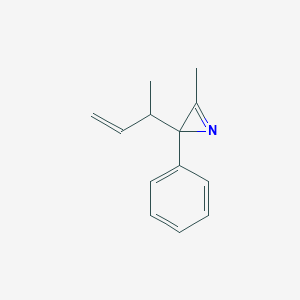
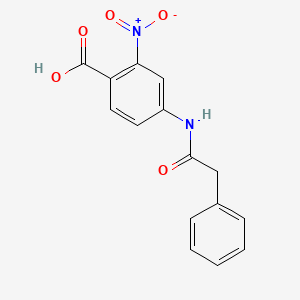
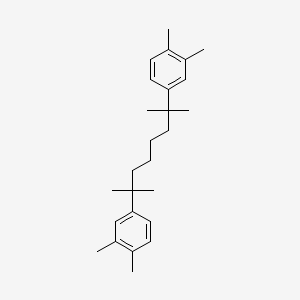
![1,2-Diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14513220.png)


![1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol](/img/structure/B14513237.png)
